molecular formula C11H22O2 B14672680 (2,2-Diethoxyethyl)cyclopentane CAS No. 51007-64-8

(2,2-Diethoxyethyl)cyclopentane

Cat. No.: B14672680
CAS No.: 51007-64-8
M. Wt: 186.29 g/mol
InChI Key: HYMHSLGTJPRJKC-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)cyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)cyclopentane typically involves the reaction of cyclopentane with diethoxyethane under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethyl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

Chemistry: (2,2-Diethoxyethyl)cyclopentane is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used to study the effects of cyclopentane derivatives on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which (2,2-Diethoxyethyl)cyclopentane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclopentanol: A cyclopentane derivative with a hydroxyl group.

    Cyclopentanone: A cyclopentane derivative with a ketone group.

Uniqueness: (2,2-Diethoxyethyl)cyclopentane is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical and physical properties compared to other cyclopentane derivatives

Properties

CAS No.

51007-64-8

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2,2-diethoxyethylcyclopentane

InChI

InChI=1S/C11H22O2/c1-3-12-11(13-4-2)9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3

InChI Key

HYMHSLGTJPRJKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1CCCC1)OCC

Origin of Product

United States

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